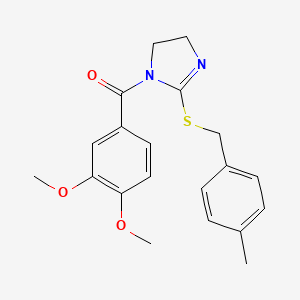
(3,4-ジメトキシフェニル)(2-((4-メチルベンジル)チオ)-4,5-ジヒドロ-1H-イミダゾール-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物の誘導体は、強力な抗癌剤として有望であることが示されている。 これらは、癌細胞の増殖を阻害する可能性があり、癌治療の更なる研究に有望な候補となる .
- 一部の誘導体は、抗菌作用を示す。 研究者らは、細菌感染症に対抗する新しい抗生物質としての可能性を探求している .
- 特定の誘導体は、抗真菌作用を示している。 特定の真菌株に対する作用機序と有効性を調査することは、新しい抗真菌薬につながる可能性がある .
- この化合物の誘導体は、抗炎症作用を有する可能性がある。 炎症性経路への影響を理解することは、抗炎症薬の開発に貢献する可能性がある .
- 免疫調節剤は、免疫応答を調節する上で重要な役割を果たす。 一部の誘導体は免疫機能を調節する可能性があり、自己免疫疾患や免疫療法に関連する .
- 特定の誘導体は、NF-κB阻害剤として作用する可能性がある。NF-κBは、炎症と癌の進行に関与する転写因子である。 これを阻害することは、癌研究にとって有益である可能性がある .
- 別の誘導体は、代謝および免疫プロセスに不可欠なレチノイドと類似している。 核レセプターへの影響を調査することは、治療上の用途に関する洞察を提供する可能性がある .
- 抗炎症作用を有する誘導体は、神経炎症を含む脳障害に影響を与える可能性がある。 ミクログリアの活性化に対する影響を調査することは、新しい治療法につながる可能性がある .
抗癌作用
抗菌活性
抗真菌作用
抗炎症の可能性
免疫調節
NF-κB阻害
レチノイド核調節
脳障害および神経炎症
要約すると、この化合物とその誘導体は、さまざまな生物医学分野で有望である。作用機序、安全性プロファイル、臨床応用を調べるためには、更なる研究が必要である。 研究者は、さまざまな生物学的活性を考慮し、治療薬としての可能性を調査すべきである . 🌟
作用機序
Target of Action
Similar compounds have been known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
It’s worth noting that similar compounds are known to interact with their targets in a way that modulates biological processes .
Biochemical Pathways
Similar compounds have been known to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , suggesting that this compound may have similar effects.
生物活性
The compound (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , hereafter referred to as Compound X , is a novel chemical entity that has garnered interest for its potential biological activities. This article reviews the available literature concerning its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
Compound X features a complex structure characterized by:
- A 3,4-dimethoxyphenyl moiety.
- An imidazole ring substituted with a (4-methylbenzyl)thio group.
Biological Activity Overview
The biological activity of Compound X has been investigated through various studies, revealing promising results in multiple areas:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the imidazole scaffold. For instance:
- Inhibition of E. coli : A related compound demonstrated significant inhibition of Escherichia coli DNA topoisomerase I, suggesting that similar derivatives may exhibit antibacterial effects against resistant strains .
- Minimum Inhibitory Concentrations (MICs) : Research indicates that imidazole derivatives can achieve low MICs against Gram-negative bacteria, highlighting their potential as effective antibacterial agents .
Cytotoxicity
The safety profile of Compound X is crucial for its therapeutic application:
- Non-toxic to Mammalian Cells : Studies on related compounds have shown that they do not adversely affect human cell viability at concentrations required for antibacterial activity . This suggests a favorable therapeutic window for Compound X.
Case Studies and Research Findings
- Antibacterial Mechanism : A study focused on a bis-benzimidazole derivative similar to Compound X found that it acts as a poison inhibitor of bacterial topoisomerase I. This mechanism is critical for bacterial DNA replication and repair .
- Cytotoxicity Evaluation : In vitro studies evaluating the cytotoxic effects of imidazole derivatives indicated that these compounds could selectively target bacterial cells without harming human cells, reinforcing their potential as safe therapeutic agents .
Data Tables
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-26-20-21-10-11-22(20)19(23)16-8-9-17(24-2)18(12-16)25-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENSVMBKZYIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














